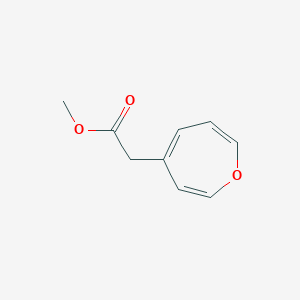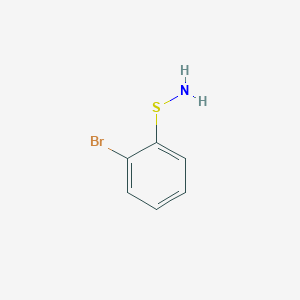
Benzenesulfenamide, 2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfenamide, 2-bromo- is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a bromine atom attached to the benzene ring, which is further connected to a sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of benzenesulfenamide, 2-bromo- typically involves the reaction of 2-bromobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of advanced techniques to optimize yield and purity.
Analyse Des Réactions Chimiques
Benzenesulfenamide, 2-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzenesulfenamide, 2-bromo- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenesulfenamide, 2-bromo- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzenesulfenamide, 2-bromo- can be compared with other similar compounds, such as:
Benzenesulfonamide: Lacks the bromine atom and has different chemical properties.
2-Chlorobenzenesulfonamide: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
N-Butylbenzenesulfonamide: Contains a butyl group, which affects its solubility and biological activity.
The uniqueness of benzenesulfenamide, 2-bromo- lies in its specific chemical structure, which imparts distinct properties and applications.
Propriétés
Numéro CAS |
532931-52-5 |
|---|---|
Formule moléculaire |
C6H6BrNS |
Poids moléculaire |
204.09 g/mol |
Nom IUPAC |
S-(2-bromophenyl)thiohydroxylamine |
InChI |
InChI=1S/C6H6BrNS/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2 |
Clé InChI |
KZPGAGCMPWBUKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)SN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
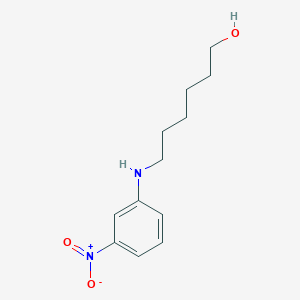
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
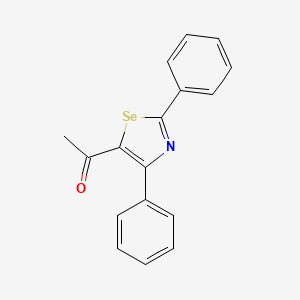
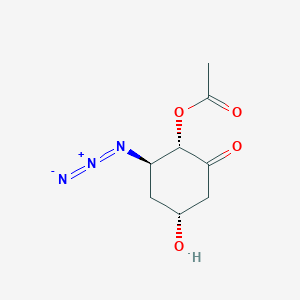
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
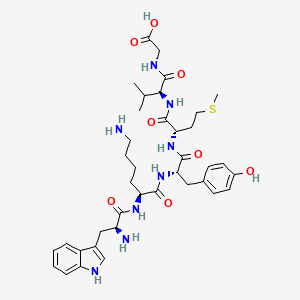
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
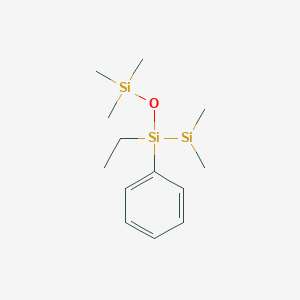
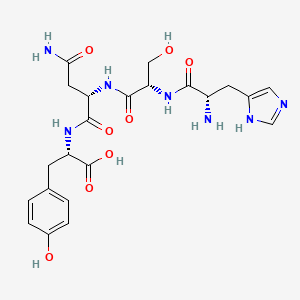
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
